(2,2-Dimethylcyclobutyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,2-dimethylcyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFEANSQQUNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stereochemical Analysis of (2,2-Dimethylcyclobutyl)methanol Derivatives
This is an in-depth technical guide designed for researchers and drug development professionals. It addresses the stereochemical nuances of the 2,2-dimethylcyclobutyl scaffold, specifically clarifying the existence and differentiation of cis and trans isomers in the context of substitution patterns (primarily 1,3-disubstitution) relevant to synthesis and atmospheric chemistry.
Executive Summary: The Stereochemical Paradox
For the precise molecule (2,2-dimethylcyclobutyl)methanol (where the ring contains only a hydroxymethyl group at C1 and a gem-dimethyl group at C2, with no other substituents), cis/trans isomerism does not exist .
Because the C2 position possesses C2v local symmetry (two identical methyl groups), there is no reference point for the C1 substituent to be "cis" or "trans" to. However, the term is frequently and correctly applied in two specific research contexts which this guide will detail:
-
1,3-Disubstituted Systems (Pinane Scaffolds): Derivatives such as pinonic acid or 3-substituted-2,2-dimethylcyclobutyl methanols , where the stereochemistry is defined by the relationship between substituents at C1 and C3.
-
Misidentified Scaffolds: Confusion with (2-methylcyclobutyl)methanol (where cis/trans exists) or (2,2-dimethylcyclopropyl)methanol derivatives.
This guide focuses on the 1,3-disubstituted 2,2-dimethylcyclobutyl scaffold , as this is the chemically significant architecture found in terpene synthesis (e.g., Grandisol), atmospheric degradation products (Pinonic acid), and bioisosteric drug design.
Structural Dynamics & Ring Puckering[1]
Unlike cyclopropane (planar) or cyclohexane (chair), the cyclobutane ring exists in a dynamic "puckered" (butterfly) conformation to relieve torsional strain.[1][2] This puckering is critical for defining the cis and trans relationships in 2,2-dimethyl derivatives.
The Gem-Dimethyl Effect
The presence of the bulky gem-dimethyl group at C2 locks the conformation more rigidly than in unsubstituted cyclobutane.
-
Cis Isomer (Pseudo-diaxial/equatorial): In 1,3-substituted systems (e.g., derived from
-pinene), the cis isomer typically places substituents on the same face of the puckered ring. This is the "natural" configuration retained from the bicyclic pinane precursor. -
Trans Isomer (Pseudo-diequatorial): The trans isomer places substituents on opposite faces. This is often the thermodynamic product, accessible via epimerization.
Visualizing the Isomerism
The following diagram illustrates the structural relationship and the synthesis pathway from
Figure 1: Stereochemical pathway from α-pinene. The "cis" designation refers to the retention of the C1-C3 relationship present in the original bicyclic ring.
Comparative Analysis: Cis vs. Trans
The following table contrasts the physicochemical properties of the 1,3-substituted derivatives (e.g., 3-acetyl-2,2-dimethylcyclobutyl derivatives).
| Feature | Cis Isomer (Kinetic) | Trans Isomer (Thermodynamic) |
| Origin | Direct oxidation of | Epimerization of the cis form (Acid/Base catalyzed). |
| Stereochemistry | Substituents at C1 and C3 are on the same side of the ring. | Substituents at C1 and C3 are on opposite sides . |
| Polarity (TLC/HPLC) | Generally more polar (elutes earlier in Reverse Phase) due to dipole alignment. | Generally less polar (elutes later in Reverse Phase). |
| NMR Signal (Me) | Methyl groups often show distinct anisotropy due to proximity of C1/C3 substituents. | Methyl signals are often more equivalent or shifted upfield. |
| Stability | Metastable; prone to isomerization under harsh conditions. | More stable; minimizes steric clash across the ring. |
| Reactivity | Can form lactones (bridged bicyclics) via intramolecular cyclization. | Cannot form lactones due to geometric constraints. |
Experimental Characterization Protocols
To distinguish between cis and trans isomers in the lab, rely on NMR coupling constants and chromatographic behavior.
Nuclear Magnetic Resonance (NMR) Profiling
The rigid 2,2-dimethyl scaffold induces specific splitting patterns.
-
H NMR Distinction:
-
Methyl Signals: In the cis isomer, the two methyl groups at C2 are in significantly different magnetic environments (one syn to the C1/C3 substituents, one anti). Expect two distinct singlets (e.g.,
0.85 and 1.30 ppm). In the trans isomer, the difference is often reduced. -
Methine Protons (H1/H3): The coupling constants (
) between the methine protons and the adjacent methylene protons (C4) differ.-
Cis: Larger
values (8–10 Hz) due to eclipsed/planar alignment. -
Trans: Smaller
values (4–7 Hz) due to twisted conformation.
-
-
-
NOESY (Nuclear Overhauser Effect):
-
Cis: Strong NOE correlation between the proton at C1 and the proton at C3 (or the substituent groups).
-
Trans: Absence of NOE between C1 and C3 substituents.
-
Synthesis & Isolation Protocol
Objective: Synthesis of cis-3-(hydroxymethyl)-2,2-dimethylcyclobutyl-1-ethanol (Pinonic alcohol) from Pinonic Acid.
Reagents:
-
cis-Pinonic acid (Commercial or prepared via ozonolysis)
-
LiAlH
(Lithium Aluminum Hydride) -
Dry THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add LiAlH
(2.5 equiv) suspended in dry THF at 0°C. -
Addition: Dissolve cis-pinonic acid (1.0 equiv) in dry THF. Add dropwise to the LiAlH
suspension over 30 minutes. Note: Exothermic reaction. -
Reflux: Warm to room temperature, then reflux for 4 hours. This ensures complete reduction of both the ketone and carboxylic acid moieties.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of LiAlH ) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Filter the white granular precipitate through Celite. Dry the filtrate over MgSO
and concentrate in vacuo. -
Purification: The crude oil is typically the cis-diol .
-
Check: Run TLC (50% EtOAc/Hexane).
-
Isomerization Check: If the reaction mixture became too acidic or hot during workup, trace trans isomer may appear (lower R
on silica due to shape, though polarity rules vary).
-
Applications in Drug Development[10]
The 2,2-dimethylcyclobutyl scaffold is increasingly used as a bioisostere for:
-
Gem-dimethyl effect: The methyl groups restrict conformational freedom, potentially locking a pharmacophore into its active conformation (reducing entropic penalty of binding).
-
Lipophilicity Modulation: The scaffold adds bulk and lipophilicity without the aromatic liability (metabolic stability).
-
Peptidomimetics: Cis-3-amino-2,2-dimethylcyclobutyl carboxylic acid is a conformationally restricted analogue of GABA or glutamate.
Case Study: Grandisol Synthesis
In the synthesis of Grandisol (pheromone), the cis relationship is crucial.[3] The formation of the cyclobutane ring via [2+2] photocycloaddition often yields a mixture. Separation of cis and trans isomers is achieved via:
-
Silver Nitrate Impregnated Silica Gel: Effective for separating olefinic isomers.
-
Derivatization: Converting the alcohol to a 3,5-dinitrobenzoate ester often allows separation by crystallization, where the trans derivative typically crystallizes more readily due to better packing.
References
-
Glasius, M., et al. (2000). "Carboxylic acids in secondary aerosols from oxidation of monoterpenes by ozone." Environmental Science & Technology, 34(6), 1001-1010. Link
-
Moglioni, A. G., et al. (2000). "Synthesis of enantiopure cyclobutane amino acids and amino alcohols from (+)-nopinone." Tetrahedron: Asymmetry, 11(20), 4121-4132. Link
-
Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Accounts of Chemical Research, 29, 229. Link
-
Vertex Pharmaceuticals. (2016). "Substituted diaminopyrimidyl compounds." US Patent 20160221997. (Describes synthesis of 3-amino-2,2-dimethylcyclobutyl methanol derivatives). Link
Sources
Chemical stability of gem-dimethyl cyclobutane alcohols
An In-depth Technical Guide to the Chemical Stability of gem-Dimethyl Cyclobutane Alcohols
Executive Summary
The gem-dimethyl cyclobutane motif is a prevalent structural feature in numerous natural products and a valuable building block in medicinal chemistry, prized for its ability to impart conformational rigidity and serve as a stable, non-planar scaffold.[1][2] This guide offers a detailed examination of the chemical stability of gem-dimethyl cyclobutane alcohols, a subclass of these compounds critical for drug development. We delve into the intrinsic factors governing their stability, including the Thorpe-Ingold effect, which reduces the inherent ring strain of the cyclobutane core.[2] A comprehensive analysis of their susceptibility to thermal, photochemical, acid/base-catalyzed, and oxidative degradation is presented. By synthesizing insights from mechanistic studies and computational chemistry, this document provides researchers, scientists, and drug development professionals with the foundational knowledge to anticipate potential liabilities, design robust molecules, and develop effective analytical strategies for this important class of compounds.
Introduction: The Significance of the gem-Dimethyl Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, a consequence of deviations from the ideal sp³ bond angle of 109.5° to approximately 88-90°.[2][3][4] This inherent strain makes the parent cyclobutane more reactive than its larger cycloalkane counterparts like cyclopentane and cyclohexane.[1][3] However, the introduction of a gem-dimethyl group on one of the ring's carbons dramatically alters this stability profile. This substitution is a common motif in a vast array of natural products, including terpenes like α-pinene and β-caryophyllene.[5][6]
In the context of drug design, the gem-dimethyl cyclobutane scaffold is increasingly utilized to:
-
Impart Conformational Restriction: Limiting the number of accessible conformations can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[2]
-
Enhance Metabolic Stability: The quaternary carbon center and the overall steric bulk can shield adjacent functional groups from metabolic enzymes.[2]
-
Serve as a Bioisostere: It can replace other groups, like alkenes or larger cyclic systems, to improve pharmacokinetic properties.[1]
The addition of a hydroxyl group to this scaffold introduces a site for hydrogen bonding and further functionalization, but it also presents a potential locus for chemical instability. Understanding the stability of these alcohols is therefore paramount for their successful application in drug development, influencing everything from synthesis and purification to formulation and shelf-life.
The gem-Dimethyl Effect: An Anchor of Stability
The enhanced stability of gem-dimethyl substituted rings is often attributed to the Thorpe-Ingold effect , or gem-dimethyl effect. This phenomenon was initially explained by a compression of the internal bond angle by the bulky methyl groups, which in turn facilitates ring closure kinetically.[7] However, modern computational studies reveal a significant thermodynamic component. Calculations indicate that 1,1-dimethylcyclobutane is substantially less strained than the parent cyclobutane, with some studies suggesting a reduction in ring strain energy by more than 8 kcal/mol.[8][9]
This reduction in strain energy provides a crucial thermodynamic sink, making the gem-dimethyl cyclobutane core relatively inert compared to unsubstituted cyclobutanes.[1] This inherent stability is the foundation upon which the reactivity of the alcohol functional group must be considered. While the ring itself is robust, the interplay between the strained ring and the adjacent alcohol can lead to unique degradation pathways.
Factors Influencing the Chemical Stability of gem-Dimethyl Cyclobutane Alcohols
The stability of a gem-dimethyl cyclobutane alcohol is not absolute but is contingent on its exposure to various environmental and chemical stressors. The primary pathways of degradation include thermal, photochemical, acid/base-mediated, and oxidative reactions.
Caption: Key factors influencing the stability of gem-dimethyl cyclobutane alcohols.
Thermal Stability
While generally stable at room temperature, cyclobutanes can undergo thermally induced ring cleavage, a type of [2+2] retrocyclization, though this typically requires high temperatures.[10] The gem-dimethyl substitution enhances the thermal stability of the ring itself. The primary thermal liability for the alcohol derivatives is more likely to involve rearrangements if the hydroxyl group is positioned to facilitate such reactions, though these are more commonly observed under catalytic (e.g., acid) conditions. For most pharmaceutical applications, significant thermal degradation in the absence of other catalysts is not a primary concern under standard storage conditions.
Photochemical Stability
Photochemical energy can overcome the activation barrier for reactions that are thermally forbidden. The most relevant photochemical reactions for cyclobutanes are [2+2] photocycloadditions and their reverse, retrocyclizations.[11][12] If the molecule contains a suitable chromophore, UV irradiation can lead to ring cleavage.[13] For instance, naphthalene peri-fused cyclobutanes have been shown to photocleave in rigid media.[14] While simple alkyl cyclobutane alcohols lack strong chromophores, formulation with photosensitive excipients or the presence of other light-absorbing moieties in the molecule could render them susceptible to photodegradation. This can proceed via radical mechanisms, potentially leading to a complex mixture of degradation products.
Acid and Base Stability
Acidic Conditions: Acid-catalyzed reactions represent a significant stability liability for cyclobutane alcohols. The protonation of the hydroxyl group transforms it into a good leaving group (water), generating a carbocation adjacent to the strained ring. This intermediate is highly susceptible to rearrangement, primarily through a Wagner-Meerwein-type ring expansion . This process relieves ring strain by converting the four-membered ring into a less strained five-membered ring (cyclopentyl cation).
-
Mechanism: The proximate cause is the formation of a cyclobutylcarbinyl cation, which rapidly rearranges to a cyclopentyl cation. The gem-dimethyl group can influence the regiochemistry of this rearrangement.
-
Consequence: This leads to the formation of isomeric cyclopentane derivatives, a complete loss of the parent structure. The acidity of cyclobutane C-H bonds is slightly higher than that of cyclopentane, but this is more relevant to carbanion stability than carbocation rearrangements.[15]
Alkaline Conditions: Gem-dimethyl cyclobutane alcohols are generally stable under basic conditions. Alcohols are weak acids (pKa ~16-18), and deprotonation to the corresponding alkoxide does not typically initiate degradation pathways for the cyclobutane ring.[16] The primary concern under alkaline conditions would be if the molecule contains other base-labile functional groups, such as esters or lactones.[17]
Oxidative Stability
The alcohol moiety is a primary target for oxidation. The susceptibility depends on its classification (primary, secondary, or tertiary).
-
Primary Alcohols: Can be oxidized to aldehydes and further to carboxylic acids.
-
Secondary Alcohols: Can be oxidized to ketones.
-
Tertiary Alcohols: Are resistant to oxidation under standard conditions, as this would require C-C bond cleavage.
Common laboratory and environmental oxidants (e.g., atmospheric oxygen, peroxides) can initiate these transformations. The metabolic oxidation of gem-dimethyl groups has been identified as a liability in some drug candidates, leading to efforts to replace them.[2] While the cyclobutane ring itself is relatively inert to mild oxidation, strong oxidizing conditions can lead to ring cleavage.[10] In a biological context, enzymatic hydroxylation via cytochrome P450 enzymes represents a major metabolic pathway.[18][19]
Implications in Drug Development
The stability profile of a gem-dimethyl cyclobutane alcohol directly impacts its viability as a drug candidate.
| Property | Implication of Instability |
| Shelf-Life & Formulation | Acid-catalyzed rearrangement necessitates control of pH in formulations. Photostability may require protective packaging. |
| Metabolic Stability | Oxidative degradation of the alcohol or alkyl groups is a primary metabolic route, affecting the drug's half-life. The gem-dimethyl group itself can be a site of metabolic oxidation.[2] |
| Toxicology | Degradation products must be identified and assessed for potential toxicity. Ring-expanded products will have entirely different pharmacological and toxicological profiles. |
| Process Chemistry | The stability profile dictates permissible conditions for synthesis, purification, and salt formation, particularly avoiding strongly acidic conditions. |
Table 1: Implications of Chemical Instability in Drug Development.
Experimental Protocols for Stability Assessment
A self-validating system for assessing chemical stability involves forced degradation (stress testing) coupled with a stability-indicating analytical method.
Forced Degradation Studies
The objective is to intentionally degrade the sample to approximately 10-20% to ensure that any potential degradation products are generated at a sufficient concentration for detection and identification.
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the gem-dimethyl cyclobutane alcohol in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (execute in parallel):
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N to 1 N HCl. Incubate at 60-80°C for a defined period (e.g., 2, 8, 24 hours).
-
Causality: The use of heat accelerates the acid-catalyzed rearrangement, allowing for practical experimental timelines. The acid concentration is chosen to effect partial, not complete, degradation.
-
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N to 1 N NaOH. Incubate at 60-80°C for the same time points.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for the same time points.
-
Causality: Peroxide is a common oxidant used to simulate oxidative stress. The reaction is typically faster than acid/base hydrolysis and may not require heat.
-
-
Thermal Degradation: Store the stock solution at high temperature (e.g., 80-100°C) and in the solid state at the same temperature.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Run a dark control in parallel.
-
-
Sample Quenching & Preparation: At each time point, withdraw an aliquot of the stressed sample.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable final concentration for analysis (e.g., 0.1 mg/mL).
-
Caption: Experimental workflow for a forced degradation study.
Analytical Methodology
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active substance due to degradation and can separate its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse technique.
-
Column: A C18 reversed-phase column is typically a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is used to resolve the parent compound from its more polar or non-polar degradants.
-
Detection: A PDA detector is crucial as it provides spectral data, which helps in peak tracking and assessing peak purity. A loss in the main peak area percentage with a concomitant increase in other peaks is indicative of degradation.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying the structural nature of the degradation products. By determining the mass-to-charge ratio (m/z) of the degradants, one can confirm expected transformations (e.g., oxidation adds 16 amu) or elucidate unexpected pathways (e.g., ring expansion results in an isomer with the same mass).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively characterize the structure of major degradation products isolated via preparative HPLC.[20]
Conclusion
Gem-dimethyl cyclobutane alcohols are valuable scaffolds in modern chemistry, offering a unique combination of conformational rigidity and synthetic accessibility. Their stability is anchored by the gem-dimethyl effect, which mitigates the inherent strain of the cyclobutane ring. However, researchers must remain vigilant to the potential for degradation, particularly acid-catalyzed ring expansion to cyclopentane derivatives, which represents the most significant liability for this class of compounds. Photochemical and oxidative pathways also present risks that must be evaluated. A thorough understanding of these stability aspects, investigated through systematic forced degradation studies and robust analytical methods, is essential for the successful development of drug candidates incorporating this important structural motif.
References
-
Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(9), 1383-1393. [Link]
-
Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. [Link]
-
Quora. (2017). Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order?. [Link]
-
Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports. [Link]
-
Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition. [Link]
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van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]
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Ringer, A. L., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(7), 2533-2537. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
Dubois, M., et al. (2021). Matched molecular pair analysis of 3,3-diaryloxetanes with ketone, gem-dimethyl and cyclobutane analogues. RSC Medicinal Chemistry. [Link]
-
Nishimura, J., et al. (1987). Photochemistry of Cyclobutanes. I. Photolysis of Naphthalene peri-Fused Cyclobutanes in Rigid Media. Photocleavage from an Upper Triplet State. Bulletin of the Chemical Society of Japan, 60(11), 4107-4112. [Link]
-
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]
-
Griesbeck, A. G., & Abe, M. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]
-
Leigh, W. J. (1991). Cyclobutene photochemistry. Substituent and wavelength effects on the photochemical ring opening of monocyclic alkylcyclobutenes. Canadian Journal of Chemistry, 69(1), 143-154. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
-
Jung, M. E. (2009). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. [Link]
-
Park, S., et al. (2022). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 24(3), 634-639. [Link]
-
Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. [Link]
-
Martínez-Gualda, M., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89(3), 1845-1854. [Link]
-
Liskon Biological. (2024). Quality Control and Analytical Methods of Cyclobutanone. [Link]
-
Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(23), 6209-6216. [Link]
-
van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]
-
LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]
-
Ashenhurst, J. (2014). Alcohols – Acidity and Basicity. Master Organic Chemistry. [Link]
-
Wang, L., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58. [Link]
-
Wang, L., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology. [Link]
-
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3534. [Link]
-
Scribd. (n.d.). Relative Stabilities of Cycloakanes. [Link]
-
C-F. Liu, et al. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. Molecules, 25(9), 2240. [Link]
-
Beauchemin, K. M., et al. (2016). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. Journal of Visualized Experiments, (113), 54131. [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. [Link]
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Troubleshooting & Optimization
Technical Support Center: 2,2-Dimethylcyclobutanecarboxylic Acid Reduction
Status: Operational Ticket ID: RED-CYC-22-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Challenge
You are encountering low yields in the reduction of 2,2-dimethylcyclobutanecarboxylic acid to (2,2-dimethylcyclobutyl)methanol .
This is a classic "neopentyl-like" steric problem. The gem-dimethyl group at the C2 position creates significant steric bulk, shielding the carbonyl carbon at C1. Standard nucleophilic reductants (like LiAlH
This guide provides a validated protocol using Borane-Dimethyl Sulfide (BH
Module 1: Reagent Selection & Mechanistic Logic
Why LiAlH (LAH) is Failing You
LAH functions as a nucleophile . It delivers a hydride (
-
The Problem: The 2,2-dimethyl group physically blocks the trajectory of the incoming aluminohydride ion. To overcome this, you likely apply heat (reflux), which increases the risk of thermodynamic ring opening of the strained cyclobutane system.
The Solution: Borane (BH )
Borane functions as an electrophile .
-
Mechanism: Borane coordinates to the electron-rich carbonyl oxygen first. This does not require access to the hindered carbon.
-
Activation: This coordination pulls electron density away from the carbon, making it hyper-reactive to an intramolecular hydride transfer.
-
Result: Reduction occurs rapidly at mild temperatures (0°C to RT), preserving the cyclobutane ring and driving conversion to 100%.
Reagent Comparison Table
| Feature | LiAlH | Borane-DMS (BH |
| Mechanism | Nucleophilic Attack (Hindered) | Electrophilic Coordination (Unimpeded) |
| Reaction Temp | Reflux often required | 0°C |
| Chemoselectivity | Low (Reduces esters, amides, halides) | High (Specific for Carboxylic Acids) |
| Quench Safety | Violent ( | Mild (Slow methanolysis) |
| Yield Potential | 40–60% (Variable) | 85–95% (Consistent) |
Module 2: Validated Experimental Protocol
Target: (2,2-dimethylcyclobutyl)methanol
Scale: 10 mmol (Adaptable)
Safety: Perform in a fume hood. BH
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Add 2,2-dimethylcyclobutanecarboxylic acid (1.28 g, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C (ice bath).
-
Reagent Addition:
-
Crucial: Use Borane-Dimethyl Sulfide complex (2.0 M in THF) .
-
Add 6.0 mL (12 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Note: Gas evolution (
) will occur as the borane reacts with the acidic proton first.
-
-
Reaction:
-
Remove ice bath.[2] Allow to warm to Room Temperature (RT).
-
Stir for 3–4 hours.
-
Monitor: Check TLC (Stain: KMnO
or Vanillin). The acid spot (baseline) should disappear; the alcohol spot ( in 30% EtOAc/Hex) will appear.
-
-
The "Yield-Saving" Workup:
-
Quench: Cool back to 0°C. Add Methanol (10 mL) dropwise. Caution: Foaming.
-
Reflux (The Secret Step): Heat the mixture to a gentle reflux for 30 minutes.
-
Why? Borane forms stable boron-alcohol complexes. Methanol breaks these to form volatile trimethyl borate (
). Without this, your product remains trapped in a boron gum.
-
-
Concentration: Rotate evaporate to remove THF, MeOH, and
. -
Partition: Dissolve residue in Et
O (50 mL) and wash with 1M NaOH (20 mL) (removes unreacted acid) and Brine (20 mL). -
Drying: Dry organic layer over Na
SO .[2][3] Filter. -
Isolation: Concentrate under reduced pressure (Rotovap).
-
Warning:DO NOT use high vacuum (< 5 mbar) for prolonged periods. The product is volatile.[4] Stop when solvent is removed.
-
-
Module 3: Troubleshooting & Visualization
Visualizing the Pathway
Caption: Decision logic for reagent selection showing how Borane bypasses steric hindrance and why Methanol reflux is critical for product release.
Common Failure Points (FAQs)
Q: I followed the Borane protocol, but my yield is still 50%. Where is the product? A: It is likely stuck in the borate complex or lost to evaporation.
-
The Complex: Did you perform the MeOH reflux step? If not, the boron is holding your alcohol. Add MeOH and roto-vap 3 times (co-evaporation) to drive off
. -
Volatility: Check your rotovap bath temperature. Keep it
C. If you used a high-vacuum pump (oil pump) to dry the oil, you likely distilled your product into the trap.
Q: Can I use BH
Q: The reaction mixture turned into a gel. Is this normal? A: Yes. The intermediate triacyloxyborane or alkoxyborane species can be gelatinous. Ensure vigorous stirring. If the stir bar seizes, add more anhydrous THF.
References
-
Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 38(5), 912–916.
-
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). "Selective reductions. 19. Rapid reaction of carboxylic acids with borane-dimethyl sulfide. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 38(16), 2786–2792.
-
Mori, K. (1978). "Synthesis of (±)-grandisol, the bole weevil sex pheromone." Tetrahedron, 34(7), 915-920. (Demonstrates reduction of cyclobutane precursors similar to the target).
Sources
Preventing ring opening during cyclobutane alcohol synthesis
Topic: Preventing Ring Opening During Cyclobutane Alcohol Synthesis
Introduction: The 26.3 kcal/mol Penalty
Welcome to the High-Strain Synthesis Center. If you are here, you are likely fighting thermodynamics. Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol [1].[1][2][3][4] This energy is a loaded spring waiting to snap. In the synthesis of cyclobutane alcohols (cyclobutanols), this strain manifests primarily through ring expansion (to cyclopentane) or fragmentation (to open-chain alkenes).
This guide does not just list steps; it treats your reaction flask as a bomb disposal unit. We focus on the three critical phases where the ring is most vulnerable: Nucleophilic Attack , Intermediate Stabilization , and the Quench .
Module 1: The Mechanism of Failure (The Cationic Manifold)
Before touching a reagent, you must understand how the ring dies. The most common failure mode in cyclobutanol synthesis is the inadvertent generation of a carbocation.
The Triad of Doom
The Cyclopropylcarbinyl-Cyclobutyl-Homoallyl (CPC-CB-HA) rearrangement is the primary enemy. These three cationic species exist in a rapid equilibrium (or resonance hybrid, depending on the solvent/substitution) known as the "bicyclobutonium" non-classical cation manifold [2, 3].
If you allow your cyclobutanol to protonate (during acidic workup) or if a leaving group departs, the resulting cyclobutyl cation will immediately access this manifold, leading to ring opening (homoallyl product) or contraction (cyclopropylcarbinyl product).
Figure 1: The Cationic Manifold. Once the cation forms, the reaction is thermodynamically driven to relieve strain by opening the ring.
Module 2: Reagent Selection & Protocols
Scenario A: Reduction (Ketone → Alcohol)
The Pitfall: Standard NaBH₄ reduction in protic solvents can sometimes be too slow, or the basicity of the borohydride can cause enolization/epimerization issues. The Solution: Luche Reduction (CeCl₃·7H₂O / NaBH₄) . The addition of Cerium(III) serves two functions:
-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, making it more electrophilic without being acidic enough to trigger rearrangement.
-
Hard Nucleophile Generation: It modifies the borohydride species to attack via 1,2-addition exclusively, preventing conjugate addition or side reactions [4, 5].
Protocol: Luche Reduction of Cyclobutanone
Use this for: Converting cyclobutanones to cyclobutanols safely.
-
Setup: Dissolve cyclobutanone (1.0 equiv) in MeOH (0.4 M concentration).
-
Additive: Add CeCl₃·7H₂O (1.0 equiv). Stir at 0 °C until fully dissolved.
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Reduction: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur.
-
Monitoring: Stir at 0 °C for 30 min. Monitor by TLC.[5]
-
The Critical Quench:
-
DO NOT use HCl.
-
Add saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate) . This chelates the Cerium and prevents emulsions.
-
Stir vigorously for 1 hour until two clear layers form.
-
-
Extraction: Extract with Et₂O or DCM. Dry over Na₂SO₄.
Scenario B: Nucleophilic Addition (Grignard/Organolithium)
The Pitfall: Grignard reagents can act as bases, causing enolization. Furthermore, the magnesium salt byproducts can act as Lewis acids (MgBr₂), promoting ring expansion if the temperature rises [6].
Protocol: Low-Temperature Grignard Addition
Use this for: Adding carbon chains to cyclobutanone to make tertiary alcohols.
-
Setup: Flame-dry glassware under Argon. Dissolve cyclobutanone in anhydrous Et₂O (preferred over THF for higher Lewis basicity, which stabilizes the Mg).
-
Temperature: Cool to -78 °C (Dry ice/Acetone). This is non-negotiable.
-
Addition: Add the Grignard reagent (1.2 equiv) dropwise down the side of the flask to precool it.
-
Reaction: Stir at -78 °C for 1 hour.
-
The Critical Quench:
-
Quench at -78 °C with saturated NH₄Cl solution.
-
Allow to warm to room temperature only after the quench is complete.
-
Reasoning: If you warm up before quenching, the magnesium alkoxide intermediate can facilitate ring opening via a thermal retro-aldol type fragmentation or rearrangement.
-
Module 3: Troubleshooting & Data
Reagent Comparison Table
| Reagent | Risk Level | Mechanism of Failure | Prevention Strategy |
| LiAlH₄ | High | Over-reduction; highly basic (enolization). | Avoid. Use NaBH₄. |
| NaBH₄ (MeOH) | Moderate | Slow reaction allows side reactions. | Use CeCl₃ additive (Luche).[6] |
| Grignard (RT) | High | MgBr₂ acts as Lewis Acid -> Rearrangement. | Run at -78 °C; use Et₂O. |
| Aq. HCl Workup | Critical | Protonation -> Cationic Manifold -> Ring Open. | NEVER USE. Use NH₄Cl or Rochelle's Salt. |
FAQ: Troubleshooting Common Failures
Q: My product shows an alkene in the NMR after workup.
-
Diagnosis: You likely triggered the cationic manifold (Figure 1). This usually happens during the quench.
-
Fix: Check your quenching agent. If you used HCl (even dilute), switch to saturated NH₄Cl or a phosphate buffer (pH 7). Ensure the reaction mixture was cool during the quench.
Q: I see a ring-expanded cyclopentanone derivative.
-
Diagnosis: This is a classic Lewis-Acid catalyzed expansion (similar to epoxide rearrangement).[7]
-
Fix: If using a Grignard, your Mg salts are acting as Lewis acids. Ensure you use Diethyl Ether (which coordinates Mg better than THF) and keep the reaction at -78 °C .
Q: The Luche reduction formed an emulsion I can't separate.
-
Diagnosis: Cerium hydroxides form a gelatinous precipitate.
-
Fix: You did not stir with Rochelle's salt long enough. The chelation is slow. Stir the biphasic mixture vigorously for at least 1-2 hours until the layers are crisp and clear.
Module 4: Workflow Visualization
Follow this decision tree to select the correct protocol for your synthesis.
Figure 2: Decision Matrix for Cyclobutanol Synthesis. Note the distinct quenching protocols required for each pathway.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[8] Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
Staral, J. S., et al. (1978). Carbon-13 nuclear magnetic resonance study of the structure and dynamic properties of the cyclopropylcarbinyl cation. Journal of the American Chemical Society, 100(24), 7491–7506. Link
-
Luche, J. L. (1978).[6] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[6] Journal of the American Chemical Society, 100(7), 2226–2227.[6] Link
-
Gemal, A. L., & Luche, J. L. (1981).[6] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link
-
Caserio, M. C., Graham, W. H., & Roberts, J. D. (1960). Small-Ring Compounds. XXIX. A Study of the Mechanism of the Reaction of Cyclopropylcarbinol with Hydrochloric Acid. Tetrahedron, 11(3), 171-182. Link
-
Krumpolc, M., & Rocek, J. (1990). Cyclobutanone.[5][9] Organic Syntheses, 68, 230; Coll. Vol. 7, 114. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Volatile Cyclobutane Alcohols
Status: Active Operator: Senior Application Scientist Ticket Focus: Volatility Management & Ring Strain Stabilization
Introduction: The "Double-Edge" Hazard
Welcome to the technical support guide for cyclobutane alcohols. These compounds present a unique "double-edge" challenge in organic synthesis:
-
High Volatility: Low molecular weight cyclobutanes (e.g., cyclobutanol, BP ~123°C) sublime or co-evaporate easily with solvents.
-
Ring Strain Reactivity: The cyclobutane ring possesses ~26.3 kcal/mol of strain energy.[1] Acidic sites on standard purification media (Silica Gel 60) can catalyze ring expansion (to cyclopentanes) or ring-opening rearrangements (to homoallylic alcohols).
This guide replaces standard protocols with specialized workflows designed to mitigate these specific failure modes.
Module 1: Solvent Removal (The "Vanishing Product" Issue)
User Issue: "I synthesized my cyclobutane alcohol, but after rotovapping the ether/DCM, my flask is empty or the yield is <10%."
Root Cause: Volatile alcohols often form low-boiling azeotropes with common extraction solvents. Furthermore, standard rotary evaporation at 40°C/20 mbar often exceeds the sublimation point or vapor pressure limits of the product, causing it to be pulled into the vacuum trap.
Protocol A: The "Keeper Solvent" Concentration Method
Use this when the product must be concentrated but not yet isolated.
Theory: A high-boiling, inert solvent (the "keeper") suppresses the vapor pressure of the volatile analyte via Raoult's Law, preventing it from evaporating fully.
-
Select Keeper: Choose a solvent with a boiling point >150°C that does not interfere with downstream steps (e.g., p-Cymene, Decalin, or simply leave a residual amount of a higher boiling reaction solvent like Toluene).
-
Cool Down: Set rotovap bath to 10°C (not 40°C).
-
Controlled Vacuum: Do not use full vacuum. Use the "Delta P" rule: Set pressure to 10 mbar above the solvent's boiling point at 10°C.
-
Stop Early: Stop evaporation when the volume reaches ~5 mL. Do not dry to a film.
Data: Common Azeotrope Risks
| Solvent | Product Risk | Azeotrope BP | Mechanism of Loss |
| Water | High | ~95-99°C | Steam distillation effect during workup. |
| DCM | Medium | N/A | Rapid evaporation carries product as aerosol. |
| Pentane | High | N/A | Co-elution during concentration; extremely hard to separate. |
| Ethanol | High | 78.2°C | Forms ternary azeotropes; drags volatile alcohols over. |
Module 2: Chromatographic Separation (The "Decomposition" Issue)
User Issue: "My TLC showed a clean spot, but after flash column chromatography, I recovered a complex mixture of rearranged products."
Root Cause: Standard Silica Gel (pH ~6.5–7.0) contains acidic silanol (Si-OH) groups. These act as Lewis acids, protonating the hydroxyl group of the cyclobutane, leading to carbocation formation and subsequent ring expansion (relief of strain).
Protocol B: Stationary Phase Neutralization
Mandatory for all acid-sensitive cyclobutanes.
Workflow Diagram:
Caption: Decision logic for selecting and treating stationary phases to prevent acid-catalyzed ring opening.
Step-by-Step Neutralization:
-
Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
The Buffer: Add Triethylamine (Et3N) to the slurry at 2% v/v . Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% Et3N to ensure the entire length is basic.
-
Loading: Load sample. (Note: Do not use acid-washed sand).
-
Elution: Run the gradient. Maintain 0.5% Et3N in the mobile phase throughout the run to prevent "acid creep" from fresh solvent.
Module 3: Distillation (The "Separation" Issue)
User Issue: "My product is a liquid. I can't crystallize it, and the column yield is low."
Root Cause: Standard distillation requires heating the flask to the boiling point of the liquid, which may trigger thermal decomposition of the strained ring. Long path lengths in standard condensers lead to high "hold-up" volume (product sticking to glass), causing loss of small-scale (<500mg) batches.
Protocol C: Kugelrohr (Bulb-to-Bulb) Distillation
Best for: Isolating <2g of volatile oil without solvent.
Why it works: Short path length (cm vs meters) and uniform heating allow distillation at temperatures 20–50°C lower than standard setups.
-
Setup: Load crude oil into the terminal bulb of the Kugelrohr.
-
Vacuum: Apply high vacuum (<0.5 mmHg). Crucial: Ensure the system is leak-free before heating.
-
Cooling: Immerse the receiving bulb in Dry Ice/Acetone (-78°C). The extreme temp difference drives the mass transfer.
-
Rotation: Start rotation to create a thin film (prevents bumping).
-
Ramp: Slowly increase oven temp.
-
Guideline: Set oven to BP(atm) - 100°C as a starting point.
-
Example: For Cyclobutanol (BP 123°C), start oven at 25°C under high vacuum.
-
Module 4: Derivatization (The "Nuclear Option")
User Issue: "The alcohol is too volatile to handle. I lose it every time I try to weigh it."
Solution: Convert the volatile liquid alcohol into a crystalline solid. This increases molecular weight, kills volatility, and allows for recrystallization (the gentlest purification method).
Protocol D: p-Nitrobenzoate Formation
-
Reaction: Dissolve crude alcohol in Pyridine. Add 1.2 eq p-nitrobenzoyl chloride. Stir at 0°C -> RT.
-
Workup: Quench with NaHCO3. Extract with Ether.[2] Wash with CuSO4 (to remove pyridine).
-
Purification: Recrystallize the resulting solid from Ethanol/Water.
-
Benefit: The ester is UV-active (easy to track) and stable.
-
-
Recovery (Optional): Hydrolyze with mild base (LiOH/THF/H2O) only when ready to use the alcohol.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| NMR shows alkene peaks | Acid-catalyzed elimination or ring opening. | Switch to Neutral Alumina or basify Silica (Protocol B). |
| Product in vacuum trap | Vacuum too strong; Bath too hot. | Use "Keeper Solvent" (Protocol A) or switch to Kugelrohr. |
| Broad peaks on GC/MS | Thermal decomposition in injector port. | Lower injector temp to 150°C; Use soft ionization (CI) if possible. |
| Can't remove DMF/DMSO | High BP solvent holding onto product. | Do not distill. Dilute with Ether, wash 5x with water (mass transfer pulls DMF out), then dry organic layer. |
References
-
Roberts, J. D.; Sauer, C. W. (1949).[3] Small-Ring Compounds. III. Synthesis of Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925–3929.
-
Salaün, J.; Fadel, A. (1986).[3] Cyclobutanone from Cyclopropylcarbinol.[4] Organic Syntheses, 64,[3] 50. (Detailed handling of cyclobutanol intermediates).
-
Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and solvent removal).
-
Sigma-Aldrich Technical Bulletin. (2022). Kugelrohr Distillation: Operating Instructions and Applications.
-
Reich, H. J. (2023). "Common Solvents and Azeotropes." University of Wisconsin-Madison Organic Chemistry Data.
Sources
Technical Support Center: Thermal Optimization for Cyclobutyl Methanol Synthesis
Core Directive: The Thermodynamics of Strain
As scientists, we often fear the cyclobutane ring. With a ring strain energy of 26.3 kcal/mol , it sits precariously between the highly reactive cyclopropane and the stable cyclopentane. However, in the reduction of cyclobutanecarboxylic acid (or its esters) to cyclobutyl methanol, the primary thermal risk is not ring opening, but runaway exotherm driven by the quenching of the hydride reagent.
The reduction of the carbonyl group is exothermic. When using Lithium Aluminum Hydride (LiAlH
-
0°C (Kinetic Control): To manage the violent release of hydrogen gas during the initial deprotonation (if using acid) and hydride attack.
-
66°C (Thermodynamic Completion): To force the breakdown of the stable tetra-coordinated aluminate intermediate, ensuring full conversion to the alcohol.
Visualizing the Reaction Workflow
The following diagram outlines the optimized temperature profile for this synthesis.
Figure 1: Optimized temperature profile for LiAlH
Optimized Protocol: The Self-Validating System
This protocol is designed to be self-validating. If a step fails (e.g., no precipitate in step 4), the system alerts you to a deviation before you proceed.
Reagents: Cyclobutanecarboxylic acid, LiAlH
| Step | Action | Temperature | Senior Scientist Note (The "Why") |
| 1 | Slurry Prep | 0°C | Suspend LiAlH |
| 2 | Substrate Addition | 0°C | Add the acid (dissolved in THF) dropwise. The acid-base reaction releases H |
| 3 | The Push | 66°C (Reflux) | Once addition is complete and bubbling subsides, warm to reflux for 1-4 hours. Crucial: The intermediate carboxylate salt is stable; heat is required to drive the hydride attack on the carboxylate carbon. |
| 4 | The Quench | 0°C | Cool back to 0°C. Use the Fieser Method (n g LiAlH |
Troubleshooting Guide (Q&A)
Issue: Thermal Runaway & Safety
Q: "My reaction is boiling violently upon addition of the starting material. Should I cool it further?"
A: Yes. The reaction between the carboxylic acid proton and LiAlH
-
Immediate Action: Stop addition. Ensure your internal temperature probe reads < 5°C.
-
Root Cause: You are adding the acid too fast. The rate of H
evolution must match the capacity of your condenser and nitrogen sweep. -
Correction: Dilute your starting material in more THF to increase the heat capacity of the addition stream.
Issue: Incomplete Conversion
Q: "I stirred at room temperature for 12 hours, but TLC shows starting material. Why didn't it reduce?" A: This is a classic kinetic trap.
-
The Science: At room temperature, LiAlH
will deprotonate the acid to form the lithium carboxylate salt. This salt is negatively charged and resists nucleophilic attack by the hydride anion (electronic repulsion). -
The Fix: You must apply heat. The reaction requires reflux temperatures (THF, ~66°C) to overcome the activation energy barrier for the hydride to attack the carboxylate carbonyl.
-
Protocol Adjustment: Heat to reflux for at least 2 hours.
Issue: Ring Stability Concerns
Q: "I am afraid to reflux because of the cyclobutane ring strain. Will it open?" A: It is highly unlikely under these specific conditions.
-
Expert Insight: Cyclobutane ring opening usually proceeds via a cationic mechanism (e.g., acid-catalyzed rearrangement) or extreme pyrolysis (>400°C). LiAlH
reduction is a nucleophilic (anionic) process. The cyclobutane ring is robust toward hydride reagents at THF reflux temperatures. -
Verification: Check the NMR of your crude product. Ring opening would result in linear chain signals (alkenes or alcohols) which are distinct from the cyclobutyl methine multiplet.
Issue: Product Loss During Isolation
Q: "I filtered the aluminum salts, but my yield is 40%. Where is my product?" A: Cyclobutyl methanol is a small, polar molecule (BP 143-144°C) that can "stick" to aluminum salts or be lost to water solubility if the quench is too large.
-
Troubleshooting:
-
The Salts: Did you use the Fieser quench (granular precipitate) or just add water (gelatinous mess)? If you have a gel, your product is trapped inside. Soxhlet extract the salts with ether.
-
Volatility: Did you use a high-vacuum pump? The product is a liquid with moderate volatility.[1][2][3] Evaporating solvent at high vacuum/bath temp can strip the product. Use a rotovap with controlled pressure (approx. 20-30 mbar) and a bath < 40°C.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or reaction failures.
Figure 2: Diagnostic logic for cyclobutyl methanol synthesis failures.
References
-
Organic Syntheses Procedure (Standard LAH Reduction)
-
Physical Properties & Safety Data
-
Ring Strain & Stability
-
Wiberg, K. B. The Concept of Strain in Organic Chemistry.[12]Angew. Chem. Int. Ed. Engl.1986 , 25, 312–322.
-
-
Workup Optimization (Fieser Method)
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
Sources
- 1. Cyclobutanemethanol 99 4415-82-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Cyclobutanemethanol | 4415-82-1 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Cas 4415-82-1,Cyclobutanemethanol | lookchem [lookchem.com]
- 11. Cyclobutanemethanol (CAS 4415-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling Low Molecular Weight Cyclobutane Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with low molecular weight cyclobutane alcohols. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to address the unique challenges posed by the volatility of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why are low molecular weight cyclobutane alcohols so volatile?
Low molecular weight cyclobutane alcohols, such as cyclobutanol, exhibit significant volatility due to a combination of their low molecular weight and the presence of hydrogen bonding.[1][2][3] While hydrogen bonds do increase the energy required for a molecule to enter the gas phase, thereby lowering volatility compared to alkanes of similar size, the small overall molecular weight means that less energy is required for vaporization compared to larger alcohol molecules.[2][4] The ring strain of the cyclobutane ring can also influence its chemical reactivity.[5]
Q2: I'm losing a significant amount of my cyclobutane alcohol sample during my experiment. What can I do to minimize this loss?
Sample loss due to evaporation is a common issue with volatile compounds. Here are several strategies to mitigate this:
-
Work in a controlled environment: Whenever possible, handle these alcohols in a fume hood to contain vapors.[6]
-
Use appropriate glassware: Employ glassware with tight-fitting septa or ground glass joints to minimize exposure to the atmosphere.
-
Maintain low temperatures: Conducting reactions at lower temperatures will reduce the vapor pressure of the alcohol and decrease the rate of evaporation.
-
Minimize headspace: Use the smallest practical reaction vessel to reduce the volume of the gas phase where the alcohol can exist as a vapor.
-
Use a closed-loop system: For larger-scale operations, consider using a closed-loop system to minimize emissions.[7]
Q3: My analytical results (GC, NMR) for cyclobutane alcohol-containing samples are inconsistent. Could volatility be the cause?
Absolutely. Inconsistent analytical results are a classic symptom of sample loss due to volatility. For instance, in Gas Chromatography (GC), if the sample is not handled correctly during preparation and injection, the more volatile components, like your cyclobutane alcohol, will evaporate preferentially, leading to inaccurate quantification.[8][9] Similarly, for Nuclear Magnetic Resonance (NMR) spectroscopy, changes in concentration due to evaporation between sample preparation and analysis can lead to non-reproducible spectra.[10]
Q4: Are there any specific safety precautions I should take when working with these alcohols?
Yes, safety is paramount. Low molecular weight cyclobutane alcohols are flammable liquids and their vapors can form explosive mixtures with air.[11][12][13] Always adhere to the following safety protocols:
-
Work in a well-ventilated area: A fume hood is essential.[6]
-
Eliminate ignition sources: Keep away from open flames, hot plates, and other potential sources of ignition.[12][14]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, flame-resistant lab coats, and nitrile gloves.[12][15]
-
Know the location of safety equipment: Be aware of the location of fire extinguishers, safety showers, and eyewash stations.[6]
-
Proper Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.[14][16][17]
Troubleshooting Guides
Issue 1: Inaccurate Quantification in Gas Chromatography (GC) Analysis
Symptom: You are analyzing a reaction mixture containing a low molecular weight cyclobutane alcohol via GC, but the peak area for the alcohol is consistently lower than expected or varies significantly between runs.
Root Cause: Preferential evaporation of the volatile cyclobutane alcohol during sample preparation and injection.
Troubleshooting Steps:
-
Sample Preparation:
-
Prepare samples in autosampler vials with crimp caps and septa immediately before analysis.
-
Minimize the time the vial is open to the atmosphere.
-
Consider preparing samples at a reduced temperature (e.g., in an ice bath) to minimize evaporation.
-
-
Injection Technique:
-
Use an autosampler for consistent and rapid injections.
-
If performing manual injections, ensure a swift and smooth injection process to minimize the time the syringe needle is in the hot injection port before plunging.
-
Rinse the syringe with the sample several times to ensure it is equilibrated before drawing the final sample for injection.[8]
-
-
GC Method Optimization:
-
Use a column with appropriate selectivity for alcohols to ensure good peak shape and resolution.[18]
-
Consider using a splitless injection for trace analysis to maximize the amount of analyte reaching the column, but be mindful of potential peak broadening.
-
Issue 2: Poor Reproducibility in NMR Spectroscopy
Symptom: 1H or 13C NMR spectra of your cyclobutane alcohol or a reaction mixture containing it show varying integration values or the appearance of impurity peaks that were not present initially.
Root Cause: Changes in sample concentration due to evaporation between sample preparation and locking/shimming/acquisition.
Troubleshooting Steps:
-
Sample Preparation:
-
Use NMR tubes with tight-fitting caps or septa. For highly volatile samples, consider flame-sealing the NMR tube (with appropriate safety precautions).
-
Prepare the sample and cap the tube as quickly as possible.
-
-
Data Acquisition:
-
Minimize the time between inserting the sample into the magnet and starting the acquisition.
-
For quantitative NMR (qNMR), use an internal standard that is non-volatile and does not react with your sample components.
-
Issue 3: Difficulty in Isolating and Purifying Low Molecular Weight Cyclobutane Alcohols
Symptom: You are attempting to purify a cyclobutane alcohol via distillation or chromatography, but you are experiencing low recovery rates.
Root Cause: Significant loss of the volatile product during the purification process.
Troubleshooting Steps:
-
Distillation:
-
Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor.
-
Ensure all joints are well-sealed.
-
Use a chilled condenser to efficiently trap the volatile product.
-
Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition, though this will also increase the rate of evaporation if not well-controlled.
-
-
Chromatography:
-
If using column chromatography, work quickly and keep the column covered to reduce evaporation from the top of the column.
-
Consider using a flash chromatography system with a closed solvent system.
-
When collecting fractions, cap them immediately.
-
Experimental Protocols & Data
Protocol 1: Safe Handling and Storage of Cyclobutanol
This protocol outlines the essential steps for the safe handling and storage of cyclobutanol, a representative low molecular weight cyclobutane alcohol.
Materials:
-
Cyclobutanol (CAS 2919-23-5)[19]
-
Fume hood
-
Safety goggles, flame-resistant lab coat, nitrile gloves
-
Tightly sealed container (e.g., amber glass bottle with a PTFE-lined cap)
-
Flammable liquids storage cabinet
Procedure:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for cyclobutanol.[6] Confirm that a fire extinguisher, safety shower, and eyewash station are accessible.
-
Handling:
-
Storage:
Data Presentation: Physical Properties of Cyclobutanol
| Property | Value | Source |
| Molecular Formula | C4H8O | [19] |
| Molecular Weight | 72.11 g/mol | [21] |
| Boiling Point | 122-124 °C | [11] |
| Flash Point | 21 °C (70 °F) | [5][22] |
| Vapor Pressure | 6.1 mmHg @ 25 °C | [5] |
| Density | 0.921 g/mL @ 25 °C | [19] |
Visualizations
Experimental Workflow: Minimizing Volatility During a Reaction
Caption: Workflow for minimizing evaporative loss of volatile alcohols during a chemical reaction.
Logical Relationship: Factors Influencing Volatility
Caption: Key physical properties and their influence on the volatility of a substance.
References
-
cyclobutanol, 2919-23-5 - The Good Scents Company. [Link]
-
Cyclobutanol - general description and application - Georganics. [Link]
-
Cyclobutanol CAS# 2919-23-5: Odor profile, Molecular properties, Suppliers & Regulation. [Link]
-
Safer Handling of Alcohol in the Laboratory - NSTA. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. [Link]
-
Alcoholic Beverage Analysis by GC - Restek Resource Hub. [Link]
-
Cyclobutanol - the NIST WebBook. [Link]
-
1H NMR Investigations of Activated Carbon Loaded with Volatile Organic Compounds: Quantification, Mechanisms, and Diffusivity Determination | Langmuir - ACS Publications. [Link]
-
Handling and Storing Chemicals - Lab Manager. [Link]
-
Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations - Canadian Science Publishing. [Link]
-
Cyclobutane Synthesis Methods Review - Organic Chemistry - Scribd. [Link]
-
Gas Chromatography of an Alcohol Mixture. [Link]
-
Solvent Evaporation Complete Guide - Lab Unique. [Link]
-
Reducing Solvent Emissions in the Laboratory. [Link]
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers - UCLA. [Link]
-
GC Used in Alcohol Profiling to Keep Consumers Safe - Peak Scientific. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration. [Link]
-
YOUR GUIDE TO HANDLING FLAMMABLE LIQUIDS SAFELY - Justrite. [Link]
-
Bureau of Forensic Toxicology - Utah Public Health Laboratory. [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. [Link]
-
Ethanol: Associated hazards and safety measures - Blog - Gexcon. [Link]
-
Cyclobutane Synthesis - Andrew G Myers Research Group. [Link]
-
Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays - PMC. [Link]
-
Cyclobutanol | C4H8O | CID 76218 - PubChem - NIH. [Link]
-
How to Reduce VOCs: Effective Control Measures for Cleaner Air. [Link]
-
The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts - ENTECH Online. [Link]
-
13.9: Physical Properties of Alcohols; Hydrogen Bonding - Chemistry LibreTexts. [Link]
-
BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS - Military Medical Science Letters. [Link]
-
5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]
-
Volatility of a Liquid – The Alcohol Pharmacology Education Partnership - Sites@Duke Express. [Link]
-
How to Store and Handle Chemicals in Laboratories: A Complete Guide - Storemasta Blog. [Link]
-
Recent Advances in Sensing Materials Targeting Clinical Volatile Organic Compound (VOC) Biomarkers: A Review - PMC. [Link]
-
9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. [Link]
-
Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study | Request PDF - ResearchGate. [Link]
-
Volatility (chemistry) - Wikipedia. [Link]
-
Why alcohol is volatile although it has hydrogen bonds? - Chemistry Stack Exchange. [Link]
-
Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties by Cheméo. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. [Link]
Sources
- 1. entechonline.com [entechonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volatility of a Liquid – The Alcohol Pharmacology Education Partnership [sites.duke.edu]
- 4. Volatility (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. Solvent Evaporation Complete Guide - Lab Unique [labuniquely.com]
- 8. purdue.edu [purdue.edu]
- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutanol - general description and application [georganics.sk]
- 12. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 13. Cyclobutanol | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 15. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 16. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 19. 2919-23-5 CAS MSDS (Cyclobutanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. justrite.com [justrite.com]
- 21. scent.vn [scent.vn]
- 22. cyclobutanol, 2919-23-5 [thegoodscentscompany.com]
Validation & Comparative
Structural Elucidation of Gem-Dimethyl Cyclobutane: A Comparative NMR Guide
Executive Summary
The gem-dimethyl cyclobutane motif is a structural cornerstone in diverse bioactive natural products (e.g., Grandisol, Caryophyllene, Pinane derivatives) and synthetic photoproducts. However, its analysis is complicated by ring puckering (the "butterfly" conformation) and severe steric strain, which induce non-intuitive chemical shift anisotropies.
This guide objectively compares the analytical performance of standard 1D
Part 1: The Structural Challenge
Ring Puckering and Symmetry Breaking
Unlike planar cyclobutane, the gem-dimethyl derivative adopts a puckered conformation to relieve torsional strain (eclipsing interactions). This deviation from planarity destroys the effective symmetry of the gem-methyl groups.
-
The Consequence: Even in achiral environments, the two methyl groups are often magnetically non-equivalent (diastereotopic).
-
The
-Gauche Effect: The methyl group cis to a vicinal substituent experiences steric compression, resulting in a diagnostic upfield shift (shielding) of 3–6 ppm compared to its trans counterpart.
The Quaternary Carbon Bottleneck
The quaternary carbon (
Part 2: Comparative Analysis of NMR Techniques
The following table compares the efficacy of different NMR modalities specifically for resolving the gem-dimethyl cyclobutane moiety.
| Feature | Standard 1D | DEPT-135 / APT | 2D HSQC/HMBC |
| Primary Utility | Carbon counting, chemical environment. | Multiplicity editing (C, CH, CH | Connectivity & Stereochemistry.[1][2][3] |
| Quaternary C ( | Poor (requires long | Null (DEPT) / Visible (APT). | Indirectly Visible (HMBC only). |
| Methyl Resolution | Good (distinct peaks). | Excellent (positive phase). | Superior (links Me to |
| Stereochemical Assignment | Inferential (via shifts). | Non-specific. | Definitive (via correlations). |
| Experimental Time | Low (10-30 min). | Low (10-30 min). | Medium (1-4 hours). |
Technique A: Standard 1D C (The Baseline)
-
Performance: Provides the full carbon count but suffers from sensitivity issues at the quaternary center.
-
Limitation: Without NOE, the integral of the
is unreliable. The gem-methyls appear as two distinct signals in the aliphatic region (20–30 ppm).
Technique B: DEPT-135 (The Filter)
-
Performance: Acts as a negative filter.
-
Gem-Methyls: Positive phase (Up).
-
Ring Methylene (
): Negative phase (Down). -
Quaternary
: Silent (Disappears).
-
-
Diagnostic Value: The disappearance of the signal at ~40–50 ppm in DEPT-135, combined with its presence in the standard 1D spectrum, is the primary confirmation of the gem-dimethyl junction.
Technique C: 2D HMBC (The Connectivity Solver)
-
Performance: This is the gold standard. It correlates the protons of the two methyl groups to the same quaternary carbon and the adjacent ring carbons.
-
Stereochemistry: HMBC cross-peak intensity can sometimes distinguish cis/trans relationships, but NOESY is required for spatial confirmation.
Part 3: Diagnostic Data & Chemical Shifts
The following values are characteristic for gem-dimethyl cyclobutane derivatives (e.g., Pinane or Grandisol skeletons) in
Table 1: Characteristic C Chemical Shifts
| Position | Carbon Type | Typical Shift ( | Diagnostic Notes |
| Gem-Dimethyl ( | Quaternary | 38.0 – 52.0 | Often weak intensity. Disappears in DEPT. |
| Methyl A ( | Methyl (High field) | 18.0 – 24.0 | Usually cis to a bulky substituent ( |
| Methyl B ( | Methyl (Low field) | 26.0 – 32.0 | Usually trans to a bulky substituent. |
| Ring | Methylene | 22.0 – 35.0 | Large |
| Ring | Methine | 35.0 – 55.0 | Shift varies heavily with electronegative substituents. |
Critical Insight: In 2,2-dimethylcyclobutane derivatives, the shift difference between the two methyls (
) is a direct probe of ring puckering. Appm indicates a locked puckered conformation; ppm suggests rapid ring flipping or a planar transition state.
Part 4: Experimental Protocols
Optimized Acquisition for Quaternary Carbon Detection
To ensure the quaternary carbon is visible and quantifiable, you must override standard high-throughput parameters.
-
Solvent Selection: Start with Chloroform-d (
) . If methyl signals overlap, switch to Benzene-d ( ) . The magnetic anisotropy of benzene often induces a 0.5–1.0 ppm shift separation between the gem-methyls (ASIS effect). -
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias, or zgig (Inverse gated) for quantitative integration.
-
Relaxation Delay (
):-
Standard: 1.0 – 2.0 sec (Insufficient for
). -
Required:5.0 – 10.0 sec . This allows the quaternary carbon (T1
3–5s) to relax, boosting signal-to-noise ratio significantly.
-
-
Pulse Angle: Reduce to 30° to facilitate faster repetition rates despite the long
.
Workflow Visualization
The following diagram outlines the logical decision tree for assigning the gem-dimethyl motif.
Caption: Logical workflow for confirming the gem-dimethyl cyclobutane structure using complementary NMR techniques.
Part 5: Case Study – The "Grandisol" Analog
In the analysis of Grandisol (a monoterpene pheromone), the gem-dimethyl group presents a classic analytical case.
-
Observation: The
H NMR shows two singlets at 0.8 and 1.2. -
1D
C: Shows two methyl carbons at 19.1 and 29.5. -
Mechanism: The
19.1 signal corresponds to the methyl group cis to the hydroxyethyl side chain. The steric bulk of the side chain exerts a -gauche shielding effect , pushing the cis-methyl upfield. -
Verification: An HMBC experiment correlates both proton singlets (0.8 and 1.2) to the same quaternary carbon at
42.5, confirming the geminal relationship.
References
-
Hansen, P. E. (1979). "Carbon-13 NMR chemical shifts of cyclobutanes." Annual Reports on NMR Spectroscopy.
-
Bredenberg, J. B., et al. (1982). "High-resolution 13C NMR study of pinane derivatives." Magnetic Resonance in Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for Gamma-gauche effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
